molecular formula C23H20N2O3S B2695627 N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide CAS No. 375350-36-0

N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide

Número de catálogo B2695627
Número CAS: 375350-36-0
Peso molecular: 404.48
Clave InChI: VKGFHXJHHFHCJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide, also known as L-732,138, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and insulin regulation.

Mecanismo De Acción

The mechanism of action of N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide involves the inhibition of DPP-IV, which is an enzyme that cleaves incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion, suppress glucagon secretion, and enhance glucose uptake in peripheral tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide include improved glucose tolerance, increased insulin secretion, enhanced insulin sensitivity, and reduced hepatic glucose production. Moreover, this compound has been shown to have anti-inflammatory and anti-oxidative properties, which may contribute to its beneficial effects on glucose metabolism and insulin regulation.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide in lab experiments include its high potency and specificity for DPP-IV inhibition, its well-characterized mechanism of action, and its availability as a commercial product. However, the limitations of using this compound include its relatively high cost and the potential for off-target effects on other enzymes or receptors.

Direcciones Futuras

There are several future directions for the research on N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide. One direction is to investigate the long-term effects of DPP-IV inhibition on glucose metabolism, insulin secretion, and insulin sensitivity in animal models and human subjects. Another direction is to explore the potential of this compound as a therapeutic agent for the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, the development of new DPP-IV inhibitors with improved potency, selectivity, and safety profiles is an ongoing area of research.

Métodos De Síntesis

The synthesis method of N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide involves the condensation of 6-methyl-2-oxo-4-phenyl-1,2-dihydro-quinoline-3-carbaldehyde with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified by column chromatography to obtain the final product.

Aplicaciones Científicas De Investigación

N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide has been widely used in scientific research as a tool to study the role of DPP-IV in glucose metabolism and insulin regulation. This compound has been used to investigate the effects of DPP-IV inhibition on glucose tolerance, insulin secretion, and insulin sensitivity in animal models and human subjects. Moreover, N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide has been used in the development of new drugs for the treatment of type 2 diabetes mellitus.

Propiedades

IUPAC Name

N-[(6-methyl-2-oxo-4-phenyl-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-16-12-13-21-19(14-16)22(17-8-4-2-5-9-17)20(23(26)25-21)15-24-29(27,28)18-10-6-3-7-11-18/h2-14,24H,15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGFHXJHHFHCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)CNS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Methyl-2-oxo-4-phenyl-1,2-dihydro-quinolin-3-ylmethyl)-benzenesulfonamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.